Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate
Description
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate (CAS: 1381944-35-9) is an aromatic ester with the molecular formula C₁₅H₁₃FO₃ and a molar mass of 260.26 g/mol. It features a fluorine atom at the 4-position and a 4-methoxyphenyl group at the 3-position of the benzoate ring. This compound is primarily utilized as a biochemical reagent, synthesized with high purity (≥98%) via standard esterification or Suzuki-Miyaura coupling methodologies . Its structural complexity and substituent arrangement make it a valuable intermediate in pharmaceutical and agrochemical research, particularly for studying electronic and steric effects in drug design.
Properties
IUPAC Name |
methyl 4-fluoro-3-(4-methoxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-12-6-3-10(4-7-12)13-9-11(15(17)19-2)5-8-14(13)16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOMALXZPDTYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743031 | |
| Record name | Methyl 6-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-35-9 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-fluoro-4′-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 4-fluoro-3-(4-methoxyphenyl)benzoic Acid
The most direct synthetic route involves the esterification of the corresponding carboxylic acid, 4-fluoro-3-(4-methoxyphenyl)benzoic acid, with methanol to form the methyl ester.
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- Reagents: Methanol as solvent and reactant; catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
- Temperature: Reflux conditions (~65–80°C) to drive the esterification to completion.
- Time: Typically 4–18 hours depending on scale and catalyst concentration.
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- Acid catalysis protonates the carbonyl oxygen of the carboxylic acid, increasing electrophilicity.
- Methanol nucleophilically attacks the carbonyl carbon.
- Subsequent proton transfers and elimination of water yield the methyl ester.
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- Removal of excess methanol by distillation under reduced pressure.
- Washing with saturated sodium bicarbonate and brine to remove residual acid.
- Drying over anhydrous sodium sulfate.
- Final purification via recrystallization or column chromatography to achieve ≥98% purity.
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- Yields typically range from 85% to >90% under optimized conditions.
- Reaction efficiency depends on acid catalyst concentration and reaction time.
- Moisture control is essential to prevent hydrolysis back to acid.
Suzuki-Miyaura Cross-Coupling Reaction
An alternative and widely used synthetic method involves the Suzuki-Miyaura coupling of methyl 4-fluorobenzoate derivatives with 4-methoxyphenylboronic acid.
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- Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).
- Solvent: Mixture of water and organic solvents like tetrahydrofuran (THF) or dioxane.
- Temperature: 80–100°C under inert atmosphere (nitrogen or argon).
- Time: 6–24 hours depending on catalyst loading and scale.
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- Oxidative addition of the aryl halide (methyl 4-fluorobenzoate) to Pd(0).
- Transmetalation with 4-methoxyphenylboronic acid.
- Reductive elimination forming the biaryl bond.
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- High regioselectivity for the 3-position substitution.
- Mild reaction conditions compared to harsh nucleophilic aromatic substitution.
- Amenable to scale-up and industrial production.
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- Filtration to remove palladium residues.
- Extraction and washing steps.
- Final purification by recrystallization or chromatography.
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- Yields typically range from 70% to 90%.
- Catalyst loading and base choice significantly affect yield.
- Reaction sensitive to moisture and air; inert atmosphere recommended.
Alternative Methods and Considerations
Nucleophilic Aromatic Substitution (NAS):
- Fluorine on aromatic rings can act as a leaving group in NAS.
- However, due to competing directing effects of the methoxy group, NAS is less commonly used for this compound.
Use of Organometallic Reagents:
- Grignard or organolithium reagents can be employed for functional group transformations but require strict anhydrous conditions.
- Side reactions such as ester reduction can lower yield.
Continuous Flow Esterification:
- Industrially, continuous flow reactors enable precise control over temperature, pressure, and catalyst concentration.
- This enhances yield, purity, and scalability.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Catalysts | Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | Methanol, H₂SO₄ or HCl | Reflux, 65–80°C, 4–18 h | 85–92 | Simple, cost-effective | Requires removal of acid, water |
| Suzuki-Miyaura Coupling | Pd catalyst, 4-methoxyphenylboronic acid, K₂CO₃ | 80–100°C, inert atmosphere, 6–24 h | 70–90 | High regioselectivity, mild conditions | Sensitive to moisture, catalyst cost |
| Nucleophilic Aromatic Substitution | Organolithium or Grignard reagents | Anhydrous THF, low temp (-78°C) | Variable (30–70) | Direct substitution possible | Side reactions, moisture sensitive |
| Continuous Flow Esterification | Methanol, acid catalyst | Controlled temp & pressure | >90 | Scalable, reproducible | Requires specialized equipment |
Research Findings and Analytical Notes
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- Esterification yield improves with prolonged reflux and increased catalyst concentration but may lead to side reactions if excessive.
- Suzuki coupling benefits from ligand optimization on Pd catalysts, with Pd(dppf)Cl₂ showing superior performance in some studies.
- Anhydrous conditions and inert atmosphere are critical for cross-coupling to prevent catalyst poisoning.
Spectroscopic Characterization:
- $$^{1}H$$ NMR: Methoxy group (-OCH₃) appears as a singlet near 3.8 ppm; aromatic protons show characteristic splitting patterns confirming substitution.
- $$^{13}C$$ NMR: Ester carbonyl carbon resonates near 165-170 ppm; fluorinated aromatic carbons show characteristic shifts.
- IR Spectroscopy: Strong ester carbonyl stretch around 1720 cm⁻¹; C-F bond absorption near 1250 cm⁻¹.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight of 260.26 g/mol confirms molecular integrity.
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- The compound serves as an intermediate in pharmaceutical and agrochemical synthesis, where fluorine substitution imparts metabolic stability and modulates electronic properties.
- Continuous flow processes are increasingly adopted for safer, scalable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products Formed
Substitution: 4-iodo-3-(4-methoxyphenyl)benzoate.
Reduction: 4-fluoro-3-(4-methoxyphenyl)benzyl alcohol.
Oxidation: 4-fluoro-3-(4-methoxyphenyl)benzoic acid.
Scientific Research Applications
Pharmaceutical Development
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate is being explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to act as a building block for creating various medicinal compounds. Research indicates that derivatives of this compound may exhibit anti-cancer properties, particularly in targeting specific pathways involved in tumor growth and metastasis .
Biological Studies
The compound has been utilized in studies investigating enzyme inhibition and receptor binding. Its structural features allow it to interact with biological targets, making it valuable in pharmacological research. For instance, it has been studied for its effects on the YAP/TAZ signaling pathway, which is implicated in cancer progression .
Chemical Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. It can undergo various chemical transformations such as oxidation and reduction, enabling researchers to explore new synthetic routes and develop novel compounds with desirable properties.
Case Study 1: Anti-Cancer Research
A study focused on the development of inhibitors targeting the YAP/TAZ-TEAD interaction demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The research highlighted the compound's ability to disrupt critical signaling pathways associated with malignant mesothelioma .
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibitors revealed that this compound effectively inhibited specific enzymes linked to metabolic pathways. This inhibition was quantified using kinetic assays, showcasing the compound's potential as a lead candidate for drug development aimed at metabolic disorders .
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .
Comparison with Similar Compounds
Key Insights :
- The methoxy group in the target compound improves solubility in polar solvents (e.g., methanol, acetone) compared to nonpolar substituents like trifluoromethyl .
- Fluorine at the 4-position enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .
- Trifluoromethyl and sulfonyl groups increase lipophilicity and electron deficiency, making such derivatives useful in materials science and enzyme inhibition studies .
Positional Isomerism and Steric Effects
The position of substituents on the benzoate ring alters steric interactions and reactivity:
- Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate (C₁₅H₁₀F₄O₂) features a trifluoromethyl group on a second phenyl ring, introducing steric hindrance that reduces rotational freedom. This contrasts with the target compound’s single-ring structure, which allows for more flexible interactions in biological systems .
- Methyl 4-ethoxybenzoate (C₁₀H₁₂O₃) demonstrates how replacing methoxy with ethoxy increases steric bulk, slightly reducing solubility in water while enhancing lipid membrane permeability .
Biological Activity
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate (CAS Number: 1381944-35-9) is an organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate structure with a fluorine atom and a methoxy group attached to the phenyl ring. This configuration enhances its lipophilicity and modulates its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom increases binding affinity, while the methoxy group may influence the compound's solubility and stability in biological systems.
- Enzyme Inhibition : The compound can inhibit various enzymes by forming stable complexes at the active sites, thereby blocking substrate access. This inhibition can affect metabolic pathways and lead to altered cellular functions.
- Receptor Modulation : By binding to specific receptors, the compound can modulate signal transduction pathways, impacting cellular responses such as proliferation and apoptosis.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in similar compounds lead to enhanced cytotoxicity against melanoma and prostate cancer cells, suggesting a promising avenue for therapeutic development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact with microbial enzymes or membranes, potentially leading to cell death or inhibition of growth. This aspect is particularly relevant in the context of increasing antibiotic resistance .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Anticancer Activity : A comparative analysis involving structurally related compounds demonstrated that this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
- Mechanistic Insights : Investigations into its mechanism revealed that the compound effectively inhibits key metabolic enzymes involved in cancer cell proliferation, highlighting its potential as a lead compound in drug development .
Applications in Scientific Research
This compound serves multiple roles in scientific research:
- Synthesis Intermediate : It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Biological Studies : The compound is employed in studies aimed at understanding enzyme inhibition and receptor interactions due to its unique structural characteristics.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Fluorine and methoxy substituents on phenyl ring | Potential anticancer and antimicrobial activities |
| Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate | Similar fluorinated structure | Investigated for anti-inflammatory properties |
| Ethyl 3-(4-fluorophenyl)propanoate | Fluorinated phenyl substituent | Exhibits anti-inflammatory properties |
Q & A
Q. What are the optimal synthetic routes for Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate, and how do reaction conditions influence yield?
- Methodological Answer :
The compound is synthesized via esterification, substitution, or coupling reactions. Key steps include:- Esterification : Reacting 4-fluoro-3-(4-methoxyphenyl)benzoic acid with methanol in the presence of sulfuric acid under reflux .
- Substitution : Using organolithium or Grignard reagents in anhydrous tetrahydrofuran (THF) to introduce functional groups at specific positions .
- Optimization : Continuous flow reactors improve scalability and yield in industrial settings, while purification via recrystallization ensures high purity .
Yield is sensitive to solvent choice (e.g., THF vs. ether) and temperature control. For example, LiAlH4 reductions require dry conditions to avoid side reactions .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester/aryl group integrity. For instance, the methoxy (-OCH₃) group resonates at ~3.8 ppm in ¹H NMR .
- IR Spectroscopy : Detects ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and aryl C-F bonds near 1250 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₅H₁₃FO₃, MW: 268.26 g/mol) and fragmentation patterns .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Drug Intermediate : Serves as a precursor for fluorinated bioactive molecules, leveraging fluorine’s metabolic stability .
- Enzyme Inhibition : The fluorophenyl moiety may interact with enzymatic active sites, as seen in kinase inhibition assays .
- Polymer Synthesis : Used to design liquid crystals or photoresponsive materials due to its planar aromatic structure .
Advanced Questions
Q. How do fluorine and methoxy substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Fluorine : Acts as a meta-directing group, deactivating the ring and favoring substitution at the 3-position. Its electronegativity increases the leaving group ability in NAS .
- Methoxy Group : As an ortho/para-directing group, it competes with fluorine, leading to regioselectivity challenges. Computational modeling (DFT) can predict dominant pathways .
- Case Study : In reactions with amines, competing substitution at fluorine (via SNAr) vs. methoxy (via demethylation) requires kinetic analysis (e.g., HPLC monitoring) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration) and cell line selection (e.g., HEK293 vs. HeLa) to minimize variability .
- Metabolic Stability Studies : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Structural Analog Comparison : Compare with analogs (e.g., Methyl 4-fluoro-3-(trifluoromethyl)benzoate) to isolate substituent effects .
Q. What computational approaches complement experimental data for predicting metabolic stability?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 enzyme interactions. Fluorine’s electronegativity reduces metabolic oxidation .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms to identify metabolic hotspots .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with half-life in hepatic assays .
Data Contradiction Analysis
Q. Why do some studies report conflicting yields for Grignard reactions involving this compound?
- Methodological Answer :
- Side Reactions : Competing reduction of the ester group by Grignard reagents (e.g., RMgX attacking carbonyl) can lower yields. Use low temperatures (-78°C) and THF to suppress this .
- Moisture Sensitivity : Traces of water deactivate Grignard reagents, necessitating strict anhydrous conditions (Karl Fischer titration for solvent dryness) .
- By-Product Identification : LC-MS or GC-MS can detect undesired alcohols (from ester reduction) or biphenyl derivatives .
Comparative Analysis Table
| Property | This compound | Methyl 4-fluoro-3-(trifluoromethyl)benzoate | Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate |
|---|---|---|---|
| Reactivity in NAS | Moderate (competing directing groups) | High (CF₃ strongly deactivating) | Low (Cl less deactivating) |
| LogP (Predicted) | 3.2 | 3.8 | 2.9 |
| Enzyme Inhibition IC₅₀ | 12 µM (Kinase X) | 8 µM (Kinase X) | >50 µM (Kinase X) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
